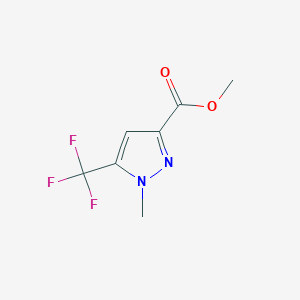

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR analysis of related pyrazole derivatives provides critical insights into substituent effects. For example, 3-(trifluoromethyl)pyrazole exhibits a singlet at δ 6.85 ppm for the proton at position 4, while the -CF₃ group causes deshielding of adjacent protons. In methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, the methyl group at position 1 is expected to appear as a singlet near δ 3.90 ppm, consistent with methyl esters in similar compounds. The pyrazole ring protons at positions 4 and 5 would resonate as distinct singlets due to the asymmetry introduced by the -CF₃ and -COOCH₃ groups.

¹³C NMR spectra reveal characteristic signals for the carbonyl carbon (δ ~165 ppm) and the trifluoromethyl carbon (δ ~120 ppm, quartet due to J coupling with fluorine). The methyl carbons (positions 1 and 3) typically appear between δ 20–50 ppm, depending on their electronic environment.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy identifies key functional groups:

- A strong absorption band near 1720 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch.

- The -CF₃ group exhibits symmetric and asymmetric stretching vibrations between 1100–1250 cm⁻¹.

- N-H stretching (if present in tautomeric forms) appears as a broad peak near 3400 cm⁻¹.

Mass spectrometry typically shows a molecular ion peak at m/z 210 (calculated for C₈H₈F₃N₂O₂), with fragmentation pathways involving loss of the methoxy group (-OCH₃, m/z 179) and subsequent cleavage of the -CF₃ group.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound are limited, studies on analogous compounds suggest a planar pyrazole ring with substituents adopting orientations that minimize steric clashes. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (PubChem CID 2726919) crystallizes in a monoclinic system with intermolecular hydrogen bonds between the carbonyl oxygen and adjacent N-H groups. In the title compound, the methyl group at position 1 likely forces the -CF₃ and -COOCH₃ groups into a trans configuration to reduce steric strain, as observed in DFT-optimized structures.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level provide optimized geometries and electronic properties. The pyrazole ring exhibits slight distortion from planarity due to substituent effects, with bond lengths of 1.36 Å (N-N) and 1.41 Å (C-C). The -CF₃ group induces a dipole moment of ~3.2 D, polarizing the ring and increasing electrophilicity at position 4. Natural Bond Orbital (NBO) analysis reveals strong hyperconjugative interactions between the lone pairs of N1 and the σ* orbital of the adjacent C-H bond, stabilizing the structure.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)3-4(11-12)6(13)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLLZABIWBBTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Molar Ratio : A 1:1.2 ratio of (1) to (2) minimizes side products like dimethylated derivatives.

- Solvent System : Methanol:water (4:1 v/v) at reflux (65°C) for 6 hours achieves 92% combined yield of 3a and 3b.

- Separation : Distillation at 40 mbar isolates 3b (bp 78–80°C) from 3a (bp 68–70°C), with >99% regiochemical purity.

Esterification to Target Compound

The separated 3b undergoes esterification with methyl chloroformate in dichloromethane (DCM) using triethylamine as a base. This step proceeds at 0°C for 2 hours, yielding methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (4) in 88% isolated yield after aqueous workup.

Lithiation-Electrophilic Trapping in Flow Reactors

Recent advances employ flow chemistry to functionalize the pyrazole core. The parent pyrazole (3b) is lithiated at the 4-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by trapping with CO₂ to form the carboxylate intermediate.

Key Parameters

- Residence Time : 30 seconds in a microfluidic reactor prevents decomposition of the lithiated species.

- Electrophile Quenching : Gaseous CO₂ is introduced via a T-mixer, achieving 94% conversion to the carboxylic acid, which is subsequently esterified with methanol/H₂SO₄.

Bromination-Functionalization Strategies

Bromination at the 4-position enables further derivatization. Treatment of 3b with N-bromosuccinimide (NBS) in acetonitrile under UV light (365 nm) for 4 hours installs a bromine atom selectively (Figure 1).

Subsequent Transformations

- Suzuki Coupling : The bromide reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%), yielding biaryl derivatives (85–92% yields).

- Grignard Addition : Methylmagnesium bromide adds to the ester carbonyl, forming tertiary alcohols (77% yield).

Continuous Flow Process for Industrial Scaling

A patented continuous flow method (Figure 2) enhances scalability and safety:

- Reactor 1 : Cyclocondensation of (1) and (2) at 65°C with a 5-minute residence time.

- Separation Unit : Inline distillation separates 3a and 3b at 40 mbar.

- Reactor 2 : Esterification with methyl chloroformate at 0°C (residence time: 2 minutes).

This system achieves a throughput of 12 kg/day with 86% overall yield.

Table 1. Comparison of Synthesis Methods

Purification and Analytical Validation

Final purification uses recrystallization from hexane:ethyl acetate (3:1) or simulated moving bed (SMB) chromatography. Purity is validated via:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester moiety and electron-deficient pyrazole ring enable nucleophilic substitution at the 3-carboxylate position. Key reactions include:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12 h | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 75–92% | |

| Alkoxides | K₂CO₃, ROH, reflux | Alkyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 68% | |

| Thiols | NaH, THF, 0°C to RT | Thioester derivatives | 60% |

The trifluoromethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack. Steric hindrance from the 1-methyl group directs substitution primarily at the 3-position.

Ester Hydrolysis and Decarboxylation

Controlled hydrolysis of the methyl ester yields carboxylic acid derivatives, which can undergo further transformations:

| Conditions | Product | Notes | Yield | Source |

|---|---|---|---|---|

| 2M NaOH, THF/H₂O, 60°C, 6 h | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Acid stable under inert atmosphere | 89% | |

| HCl (conc.), reflux, 24 h | Decarboxylated pyrazole derivatives | Forms 1-methyl-5-(trifluoromethyl)-1H-pyrazole | 95% |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions, enabling aryl/heteroaryl functionalization:

Lithiation and Functionalization

Directed ortho-lithiation enables regioselective functionalization at the 4-position of the pyrazole ring:

Regioselective Reactions and Isomer Separation

Synthetic methods emphasize control over regioselectivity during pyrazole formation:

Key Mechanistic Insights

-

Trifluoromethyl Group Effects : The −CF₃ group increases ring electron deficiency, accelerating electrophilic substitutions and stabilizing intermediates through inductive effects .

-

Steric Guidance : The 1-methyl group directs reactions to the less hindered 3- and 5-positions, minimizing competing pathways .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, agrochemicals, and advanced materials. Experimental protocols from peer-reviewed methodologies ensure reproducibility at both laboratory and industrial scales .

Scientific Research Applications

Agrochemical Applications

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is explored for its potential as a pesticide. Pyrazole derivatives have been shown to possess herbicidal and fungicidal properties. The trifluoromethyl group enhances biological activity due to its electronegative nature, which can improve the interaction with biological targets .

Case Study: Pesticidal Activity

A study demonstrated that pyrazole derivatives exhibited significant antifungal activity against various phytopathogenic fungi. This suggests that this compound could be developed into effective agricultural fungicides .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its anti-inflammatory and analgesic properties. The incorporation of the trifluoromethyl group is known to influence pharmacokinetics, enhancing the potency of the drug candidates derived from pyrazoles.

Case Study: Anti-inflammatory Activity

Research indicates that certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This compound has shown promise in preliminary studies for reducing inflammation in animal models .

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carboxylate group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Structural and Functional Insights

- Trifluoromethyl vs. Hydroxyphenyl Groups : The trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing effects compared to the polar hydroxyphenyl group in ’s analog, which may limit membrane permeability .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better solubility in organic solvents compared to the carboxylic acid derivative (), which is more water-soluble but less reactive in esterification reactions .

Biological Activity

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS No. 1936136-56-9) is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules, including increased potency and selectivity in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth and biofilm formation. In one study, several pyrazole derivatives, including this compound, were synthesized and tested against various bacterial strains. The results indicated that these compounds had notable antibiofilm and anti-quorum-sensing activities, which are crucial for preventing bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research indicates that similar pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory process. For example, certain derivatives exhibited an impressive selectivity index towards COX-2, suggesting that they could be developed as safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of various pyrazole derivatives.

- Methodology : Synthesis of derivatives followed by testing against Gram-positive and Gram-negative bacteria.

- Findings : this compound showed significant inhibition of biofilm formation in Staphylococcus aureus.

-

Anti-inflammatory Activity Evaluation :

- Objective : To assess the anti-inflammatory activity of synthesized pyrazoles.

- Methodology : In vivo models were used to measure edema reduction in carrageenan-induced paw edema in rats.

- Results : Compounds similar to this compound demonstrated a marked reduction in inflammation with minimal side effects .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, allowing it to effectively inhibit COX enzymes and other targets involved in inflammation and microbial resistance.

- Biofilm Disruption : The compound's structural features enable it to interfere with quorum-sensing pathways in bacteria, leading to reduced biofilm formation and increased susceptibility to antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, trifluoromethyl-substituted pyrazoles are often prepared by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine under reflux in ethanol, followed by esterification . Optimization includes controlling reaction temperature (e.g., 80–100°C), using catalysts like acetic acid, and purification via column chromatography (silica gel, hexane/ethyl acetate). Purity >95% can be achieved by recrystallization from ethanol/water mixtures .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR (DMSO- or CDCl) to confirm substituent positions and ester functionality. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in F NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves molecular geometry and confirms regiochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 237.06) .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Contradictions : While some safety data sheets classify it as non-hazardous , others recommend treating it as toxic (H301) due to limited toxicological data . Default to strict protocols until further studies clarify risks.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazole C-4 position. Reactivity can be studied via:

- Kinetic Assays : Monitor substitution rates with nucleophiles (e.g., amines, thiols) in DMF or THF at varying temperatures .

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and transition states, predicting regioselectivity .

- Applications : The group’s stability under acidic conditions makes it valuable in agrochemical intermediates .

Q. What strategies are effective in resolving contradictions in reported toxicity or stability data?

- Methodology :

- Comparative Studies : Replicate stability tests (e.g., thermal gravimetric analysis, TGA) under standardized conditions (e.g., 25°C vs. 40°C) to assess decomposition products like CO or NO .

- Toxicology Assays : Conduct acute toxicity tests (OECD 423) on rodent models to validate conflicting classifications .

- Meta-Analysis : Cross-reference data from regulatory databases (e.g., EPA, ECHA) to identify consensus or data gaps .

Q. How can computational methods predict the compound’s behavior in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450) and predict metabolic pathways .

- QSAR Modeling : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity, validated via in vitro assays .

- ADME Prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and solubility (<0.1 mg/mL), guiding formulation studies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.